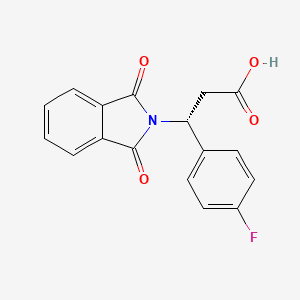
(3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as ML352 and is a potent inhibitor of the enzyme 15-lipoxygenase-1 (15-LOX-1), which is involved in the biosynthesis of pro-inflammatory molecules.
Mécanisme D'action
The mechanism of action of (3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid involves the inhibition of the enzyme 15-LOX-1. This enzyme is involved in the biosynthesis of pro-inflammatory molecules such as leukotrienes and lipoxins. By inhibiting this enzyme, the production of these molecules is reduced, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound is a potent inhibitor of 15-LOX-1, with an IC50 value in the low nanomolar range. In vivo studies have also shown that this compound can reduce inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of (3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid is its high potency as an inhibitor of 15-LOX-1. This makes it a valuable tool for studying the role of this enzyme in disease. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on (3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid. One area of interest is in the development of novel anti-inflammatory agents based on this compound. Another area of interest is in the study of the role of 15-LOX-1 in disease, and the potential therapeutic applications of inhibiting this enzyme. Additionally, further optimization of the synthesis of this compound could lead to improved yields and purity, making it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of (3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid involves several steps. One of the key steps is the formation of the isoindolinone intermediate, which is then coupled with the appropriate aryl Grignard reagent to yield the final product. The synthesis of this compound has been reported in several research articles, and the process has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
(3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the key areas of research has been in the development of novel anti-inflammatory agents. The inhibition of 15-LOX-1 by this compound has been shown to reduce the production of pro-inflammatory molecules, which can lead to a reduction in inflammation.
Propriétés
IUPAC Name |
(3R)-3-(1,3-dioxoisoindol-2-yl)-3-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c18-11-7-5-10(6-8-11)14(9-15(20)21)19-16(22)12-3-1-2-4-13(12)17(19)23/h1-8,14H,9H2,(H,20,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRILPICDYUIUCJ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@H](CC(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

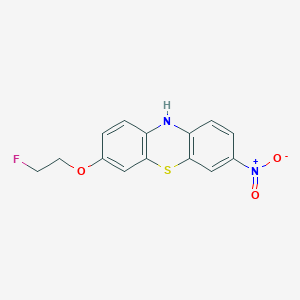
![3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide](/img/structure/B7595927.png)
![N-[2-(4-fluorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7595935.png)

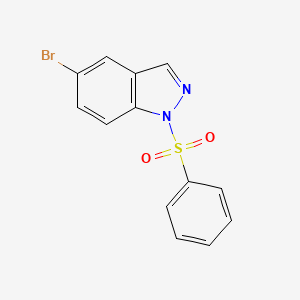
![1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone](/img/structure/B7595968.png)
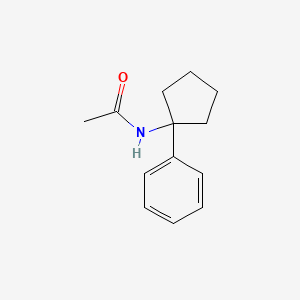

![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine](/img/structure/B7595983.png)
![N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)
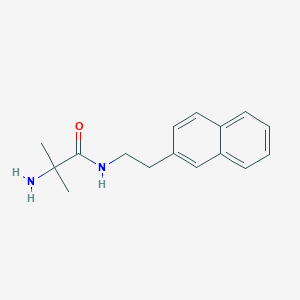

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)
![2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B7596021.png)